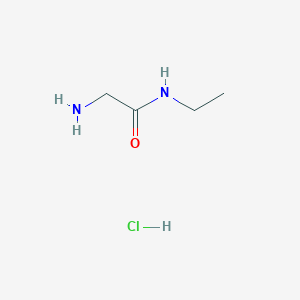
3,4-ジクロロベンジルアルコール
概要
説明
3,4-Dichlorobenzyl alcohol is an organic compound with the molecular formula C₇H₆Cl₂O. It is a derivative of benzyl alcohol where two chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its antiseptic properties and is commonly used in throat lozenges to treat mouth and throat infections .
科学的研究の応用
3,4-Dichlorobenzyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s antiseptic properties make it useful in studying microbial inhibition and disinfection.
Medicine: It is an active ingredient in throat lozenges for treating sore throats and mouth infections.
Industry: It is used in the formulation of disinfectants and antiseptic solutions.
作用機序
Target of Action
3,4-Dichlorobenzyl alcohol is a mild antiseptic with a broad spectrum for bacteria and viruses associated with mouth and throat infections . It is considered an active ingredient found in several over-the-counter (OTC) products .
Mode of Action
The local anesthetic action of 3,4-Dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade .
Biochemical Pathways
In vitro studies with the combination of 3,4-Dichlorobenzyl alcohol and amylmetacresol have shown a virucidal effect against a number of viruses associated with the common cold, which is observed by a reduction in the viral load .
Pharmacokinetics
3,4-Dichlorobenzyl alcohol is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes . The concentration in saliva after 120 minutes represents about 50% of the administered dose .
Result of Action
Administration of 3,4-Dichlorobenzyl alcohol lozenges has been shown to generate a reduced throat soreness and to provide pain relief and relief from difficulty in swallowing 5 minutes after administration .
Action Environment
The action of 3,4-Dichlorobenzyl alcohol can be influenced by environmental factors. For instance, it should be used with caution as it is a harmful substance . It is recommended to operate in a well-ventilated area and avoid skin contact . Protective gloves and goggles should be worn during use . If contact occurs, the affected area should be rinsed immediately with plenty of water and medical assistance should be sought .
生化学分析
Cellular Effects
3,4-Dichlorobenzyl alcohol has been shown to have a local anesthetic action, which is thought to be due to a reduced sodium channel blockade . This can influence cell function by altering the membrane potential and disrupting normal cellular processes.
Molecular Mechanism
It is known that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 35-38°C and a boiling point of 148-151°C .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of 3,4-Dichlorobenzyl alcohol in animal models. It is known that in preclinical trials, dermal administration of the compound results in renal elimination of 90% of the administered dose .
Metabolic Pathways
3,4-Dichlorobenzyl alcohol is metabolized in the liver to form hippuric acid . This suggests that it is involved in the glycine conjugation pathway, a major phase II metabolic pathway.
Transport and Distribution
It is known that after metabolism, the compound is excreted in the urine .
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzyl alcohol can be synthesized through several methods. One common method involves the chlorination of benzyl alcohol using chlorine gas in the presence of a catalyst. Another method includes the reduction of 3,4-dichlorobenzaldehyde using a reducing agent such as sodium borohydride .
Industrial Production Methods: In industrial settings, 3,4-Dichlorobenzyl alcohol is typically produced by the catalytic hydrogenation of 3,4-dichlorobenzaldehyde. This process involves the use of a metal catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures .
Types of Reactions:
Oxidation: 3,4-Dichlorobenzyl alcohol can be oxidized to 3,4-dichlorobenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3,4-dichlorotoluene using strong reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or other halogenating agents.
Major Products Formed:
Oxidation: 3,4-Dichlorobenzaldehyde.
Reduction: 3,4-Dichlorotoluene.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
類似化合物との比較
2,4-Dichlorobenzyl alcohol: Another dichlorinated benzyl alcohol with similar antiseptic properties but different substitution pattern.
2,6-Dichlorobenzyl alcohol: Similar in structure but with chlorine atoms at the 2nd and 6th positions.
Comparison: 3,4-Dichlorobenzyl alcohol is unique due to its specific substitution pattern, which may influence its reactivity and biological activity. Compared to 2,4-Dichlorobenzyl alcohol, it may have different antiseptic efficacy and solubility properties .
特性
IUPAC Name |
(3,4-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJIUQSKXOYFKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170966 | |
| Record name | 3,4-Dichlorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805-32-9 | |
| Record name | 3,4-Dichlorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1805-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichlorobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001805329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1805-32-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1805-32-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dichlorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dichlorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DICHLOROBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2EM844U91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-Dichlorobenzyl alcohol interact with the zwitterionic aqua palladacycles in the Suzuki coupling reaction, and what role do noncovalent interactions play?
A1: [] The zwitterionic aqua palladacycles catalyze the meta-selective Suzuki coupling of 3,4-Dichlorobenzyl alcohol in water. The selectivity for the meta position is driven by hydrogen-bonding interactions between the hydroxyl group of 3,4-Dichlorobenzyl alcohol and the zwitterionic portion of the palladacycle catalyst. This interaction effectively positions the substrate for reaction at the desired site.
Q2: What spectroscopic techniques were used to characterize the structure of 3,4-Dichlorobenzyl alcohol, and what information do these techniques provide?
A2: [] Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy were employed to characterize 3,4-Dichlorobenzyl alcohol. FT-IR spectroscopy provides information about the vibrational modes of molecules, specifically highlighting functional groups present. FT-Raman spectroscopy, a complementary technique, offers insights into the vibrational and rotational modes, particularly useful for identifying specific bonds and structural features.
Q3: Besides spectroscopic data, were any computational methods utilized to study 3,4-Dichlorobenzyl alcohol, and what kind of information did they yield?
A3: [] Yes, in addition to spectroscopic methods, both ab initio and density functional theory (DFT) calculations were employed to study 3,4-Dichlorobenzyl alcohol. Ab initio methods rely on fundamental quantum mechanical principles to calculate molecular properties, while DFT methods offer a computationally less demanding approach while still providing accurate electronic structure information. These calculations likely provided insights into the molecule's geometry, electronic structure, vibrational frequencies, and potentially even reactivity parameters.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















